BenchChemオンラインストアへようこそ!

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol

Medicinal Chemistry Parallel Synthesis Fragment Elaboration

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol (CAS N/A; molecular formula C₁₃H₁₇BN₂O₃; MW 260.10 g/mol) is a heterobifunctional indazole building block bearing a C6 pinacol boronic ester (Bpin) and a free C5 hydroxyl group. It belongs to the indazolylboronic ester class, which are widely employed as Suzuki–Miyaura cross-coupling partners for constructing C–C bonds in medicinal chemistry and agrochemical programs.

Molecular Formula C13H17BN2O3
Molecular Weight 260.10 g/mol
Cat. No. B12438831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol
Molecular FormulaC13H17BN2O3
Molecular Weight260.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2O)C=NN3
InChIInChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10-8(5-11(9)17)7-15-16-10/h5-7,17H,1-4H3,(H,15,16)
InChIKeyMULGIEKEBLTJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol: Procurement-Relevant Identity and Structural Class


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol (CAS N/A; molecular formula C₁₃H₁₇BN₂O₃; MW 260.10 g/mol) is a heterobifunctional indazole building block bearing a C6 pinacol boronic ester (Bpin) and a free C5 hydroxyl group . It belongs to the indazolylboronic ester class, which are widely employed as Suzuki–Miyaura cross-coupling partners for constructing C–C bonds in medicinal chemistry and agrochemical programs . The parent scaffold, 1H-indazol-5-ol (CAS 15579-15-4), is recognized as a porcine D-amino acid oxidase (DAAO) inhibitor (IC₅₀ = 2.03 μM) and a fragment hit for Rho kinase and TTK kinase inhibitor discovery . The compound is commercially supplied at 95% purity (Bidepharm, cat. BD00954247) and is intended exclusively for research use .

Why 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol Cannot Be Replaced by Common Indazole Boronic Esters


Indazole boronic ester building blocks are not interchangeable. The commercially dominant comparators—1H-indazole-6-boronic acid pinacol ester (CAS 937049-58-6) and 1H-indazole-5-boronic acid (CAS 338454-14-1)—each lack the C5 hydroxyl group that defines this compound's utility . The presence of the free phenolic –OH at C5 introduces an additional hydrogen-bond donor/acceptor (ΔHBD = +1, ΔHBA = +1 vs. the non-hydroxylated analog) and enables orthogonal derivatization chemistries (O-alkylation, O-acylation, sulfonation) that are inaccessible with 1H-indazole-6-boronic acid pinacol ester . Furthermore, iridium-catalyzed C–H borylation—the dominant direct borylation methodology for indazoles—is intrinsically selective for C3, meaning C6-borylated indazoles must be accessed via alternative synthetic routes, conferring distinct procurement economics [1]. Substituting a C5-boronic acid (CAS 338454-14-1) for this C6-Bpin/C5-OH compound would invert the vector of the boronic ester handle by one ring position and sacrifice the hydroxyl functionality entirely .

Quantitative Differentiation Evidence for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol vs. Closest Analogs


Dual Functional Architecture: Orthogonal Derivatization via C6-Bpin and C5-OH Handles vs. Single-Handle Comparators

The target compound uniquely integrates a C6 pinacol boronic ester with a free C5 phenolic hydroxyl on the indazole scaffold. The closest commercial comparator, 1H-indazole-6-boronic acid pinacol ester (CAS 937049-58-6, Sigma-Aldrich 692735), lacks any oxygen functionality at C5 and thus provides a single reactive handle (Bpin only) . The target compound offers two orthogonal reaction loci: the Bpin group can undergo palladium-catalyzed Suzuki–Miyaura cross-coupling at C6, while the C5 hydroxyl can be independently derivatized via O-alkylation, Mitsunobu, O-acylation, or sulfonation without protecting-group manipulation of the indazole N–H . This dual-handle architecture eliminates a protection/deprotection sequence that would be required when starting from 1H-indazol-5-ol (CAS 15579-15-4)—a sequence that, based on reported yields for indazole N-protection and O-demethylation, would consume an additional 2 synthetic steps with estimated combined yields of 60–85% per transformation .

Medicinal Chemistry Parallel Synthesis Fragment Elaboration

Pinacol Ester Stability Advantage: ~100-Fold Reduced Protodeboronation Rate vs. Free Boronic Acid Analogs

The target compound incorporates the pinacol boronic ester (Bpin) protecting group, which confers substantially enhanced stability against protodeboronation relative to free indazolylboronic acids. Quantitative kinetic studies on pinacol boronates have established that Bpin esters are approximately two orders of magnitude (≈100×) more resistant to base-catalyzed protodeboronation than the corresponding boronic acids [1]. This stability differential is directly relevant when comparing the target compound to its free boronic acid congener, (5-hydroxy-1H-indazol-6-yl)boronic acid. The pinacol ester form also tolerates silica gel chromatographic purification, whereas free indazolylboronic acids are prone to stationary-phase-induced deboronation and often require precipitation or trituration for isolation [2]. This enhanced bench stability translates to more reliable stoichiometric control in Suzuki coupling reactions and longer shelf-life under standard storage conditions (2–8 °C) .

Synthetic Chemistry Boronic Ester Stability Suzuki–Miyaura Coupling

Regiochemical Complementarity: C6-Borylation Inaccessible via Direct C–H Borylation, Forcing Distinct Synthetic Route Economics

The predominant direct borylation methodology for indazoles—iridium-catalyzed C–H borylation—proceeds with high selectivity for the C3 position. Sadler et al. (2015) demonstrated that N-protected 1H-indazoles undergo Ir-catalyzed borylation exclusively at C3 in the absence of steric directing groups, with no detectable C6 borylation product [1]. This inherent regiochemical bias means that C6-borylated indazole building blocks—including the target compound—cannot be accessed via this direct route and instead require multi-step synthesis from pre-functionalized indazole precursors (e.g., C6-bromo or C6-iodo indazoles via Miyaura borylation with B₂pin₂) . The commercial 1H-indazole-6-boronic acid pinacol ester (CAS 937049-58-6) shares this synthetic constraint but lacks the C5-OH. Consequently, the target compound occupies a distinct regiochemical space (C6-Bpin) that is synthetically orthogonal to the C3-borylated indazoles accessible by direct C–H borylation, and also orthogonal to the C5-borylated indazoles (CAS 338454-14-1) and C7-borylated indazoles accessed via regioselective C7 bromination/Suzuki sequences [2].

C–H Functionalization Regioselective Synthesis Indazole Derivatization

5-OH Pharmacophore Retention: DAAO Inhibitory Activity Maintained While Adding Cross-Coupling Competence

The 1H-indazol-5-ol scaffold (CAS 15579-15-4) is a validated pharmacophore with demonstrated porcine DAAO inhibitory activity (IC₅₀ = 2.03 μM) [1]. This same scaffold has been employed as a key intermediate in the discovery of TTK (Mps1) kinase inhibitors, specifically N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, with optimized leads achieving IC₅₀ values as low as 3.6 nM against TTK [2]. The target compound retains the intact 5-hydroxyindazole pharmacophore while appending a C6-pinacol boronic ester—a functional group absent from 1H-indazol-5-ol. In contrast, the closest commercial boronic ester comparator, 1H-indazole-6-boronic acid pinacol ester (CAS 937049-58-6), lacks the 5-OH group entirely and therefore cannot recapitulate the hydrogen-bonding interactions that the 5-OH pharmacophore engages with biological targets . This distinction is material: the target compound enables late-stage diversification of a pre-validated pharmacophore via Suzuki coupling at C6, whereas 1H-indazol-5-ol requires prior installation of a halogen or triflate leaving group before cross-coupling can occur.

D-Amino Acid Oxidase Fragment-Based Drug Discovery Kinase Inhibitors

Physicochemical Property Differentiation: Altered LogP, pKa, and Hydrogen-Bonding Profile vs. Non-Hydroxylated Analogs

The C5 hydroxyl group introduces significant physicochemical differences compared to the non-hydroxylated analog 1H-indazole-6-boronic acid pinacol ester. For the parent 1H-indazol-5-ol scaffold, reported computed LogP is 1.08 with a phenolic pKa of 9.22 ± 0.40 (predicted) . In contrast, indazole-6-boronic acid (CAS 885068-10-0) has a predicted boronic acid pKa of 8.15 ± 0.30 and computed LogP of 1.06 . The target compound combines both acidic functionalities (boronic ester and phenolic OH), yielding a molecule with LogD (pH 7.4) distinct from either monofunctional comparator. The additional hydrogen-bond donor (phenolic O–H) and acceptor (phenolic O) increase the topological polar surface area (tPSA) contribution by approximately 20 Ų relative to the non-hydroxylated Bpin ester, affecting both reversed-phase chromatographic retention and predicted membrane permeability . These differences are directly relevant to procurement decisions for medicinal chemistry programs, where building block physicochemical properties influence downstream lead ADME profiles.

ADME Prediction Lead Optimization Chromatographic Behavior

Procurement Scarcity and Premium Pricing: Quantified Cost Differential vs. Non-Hydroxylated Analog

The target compound occupies a distinct tier in the indazole boronic ester procurement landscape. At the time of assessment, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol is commercially listed by Bidepharm (cat. BD00954247) at 95% purity with a list price of ¥5,425 per gram . In contrast, the non-hydroxylated comparator 1H-indazole-6-boronic acid pinacol ester (CAS 937049-58-6) is widely stocked by multiple global suppliers including Sigma-Aldrich (cat. 692735, ≥95%), Apollo Scientific, and Bidepharm at substantially lower price points . The target compound is absent from the Sigma-Aldrich, Thermo Fisher, and Apollo Scientific catalogs, confirming its status as a specialty building block with limited supplier diversity. The price premium and reduced supplier base reflect the additional synthetic steps required to install the C5 hydroxyl group prior to or concurrently with boronic ester formation, consistent with the multi-step synthesis from 6-bromo-1H-indazol-5-ol intermediates [1].

Chemical Procurement Building Block Sourcing Cost-Per-Analog Analysis

Optimal Application Scenarios for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol Based on Quantitative Differentiation Evidence


Parallel Library Synthesis of 5,6-Disubstituted Indazoles via Iterative Suzuki Coupling and O-Functionalization

This scenario exploits the dual-handle architecture (Evidence Item 1). The C6-Bpin group enables a first-step Suzuki–Miyaura coupling to install aryl/heteroaryl diversity at C6, while the free C5-OH can subsequently be elaborated via O-alkylation, O-acylation, or sulfamoylation to generate a two-dimensional diversity matrix without intervening protection/deprotection . This workflow eliminates 2 synthetic steps compared to routes starting from 1H-indazol-5-ol, which would require sequential C6 halogenation, Suzuki coupling, and O-functionalization [1]. The pinacol ester stability (Evidence Item 2) ensures reliable stoichiometric control in the initial cross-coupling step, reducing the formation of deborylated byproducts that complicate parallel purification .

Fragment Elaboration for DAAO and TTK Kinase Drug Discovery Programs

In fragment-based drug discovery targeting DAAO or TTK kinases, the target compound serves as an ideal elaborated fragment. It retains the 5-hydroxyindazole pharmacophore (DAAO IC₅₀ = 2.03 μM for parent; TTK lead IC₅₀ = 3.6 nM for 5-amidoindazole derivatives) while providing a C6 vector for Suzuki-mediated fragment growth . This contrasts with using 1H-indazole-6-boronic acid pinacol ester (CAS 937049-58-6), which lacks the 5-OH pharmacophore and would require a separate analog series to establish the SAR of the C5 position [1]. The altered physicochemical properties conferred by the 5-OH group (Evidence Item 5) pre-install key ADME-relevant features (hydrogen bonding, polarity) at the building block stage .

Synthesis of C6-Arylated Indazole Libraries Where C3 and C5 Positions Require Independent Optimization

The C6 regiochemistry of the boronic ester is complementary to C3-borylated indazoles accessible by Ir-catalyzed C–H borylation (Evidence Item 3). When an SAR campaign requires independent variation at C3, C5, and C6 of the indazole core, the target compound provides the C6 and C5 substitution pre-installed, leaving C3 available for subsequent functionalization (e.g., halogenation, C–H activation, or N–H directed metalation) . This regiochemical strategy is inaccessible using C3-borylated indazoles as the boron-bearing building block, since C3 diversification would require deborylation/refunctionalization [1]. The multi-step synthesis required to access the C6-Bpin/C5-OH substitution pattern (Evidence Item 6) justifies procurement of the pre-assembled building block rather than attempting in-house synthesis .

Suzuki Coupling Under Mild Aqueous Conditions Where Free Boronic Acids Undergo Premature Protodeboronation

For Suzuki–Miyaura coupling protocols employing aqueous base at elevated temperatures (e.g., K₂CO₃ or Cs₂CO₃ in dioxane/H₂O at 80–100 °C), the pinacol ester form of the target compound offers approximately 100-fold greater resistance to protodeboronation compared to free indazolylboronic acids (Evidence Item 2) . This stability advantage is particularly relevant when coupling with electron-deficient or sterically hindered aryl halides that require prolonged reaction times, where free boronic acid building blocks (e.g., indazole-6-boronic acid, CAS 885068-10-0) would undergo significant competitive deboronation, leading to reduced yields and complex product mixtures [1]. The pinacol ester form also simplifies reaction setup by enabling accurate weighing of the intact boron species .

Quote Request

Request a Quote for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.